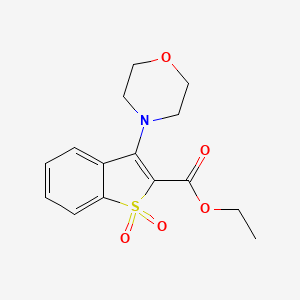

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide

Description

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a sulfonated benzothiophene derivative functionalized with a morpholine moiety and an ethyl ester group.

The morpholine group improves solubility in polar solvents, while the sulfone and ester groups contribute to its hydrogen-bonding profile, influencing crystallization behavior and intermolecular interactions. Such properties are critical in drug design, where solubility and solid-state stability are paramount .

Properties

IUPAC Name |

ethyl 3-morpholin-4-yl-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-2-21-15(17)14-13(16-7-9-20-10-8-16)11-5-3-4-6-12(11)22(14,18)19/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZCFRGZNZKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a synthetic compound notable for its unique structural features, which include a morpholine ring and a benzothiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 323.36 g/mol. Its structure is characterized by the presence of functional groups that enhance its reactivity and interaction with biological targets. The sulfonyl group in particular is significant for its biological activity, as it may facilitate binding to various enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Proteins and Enzymes : The morpholine ring enhances the compound's ability to interact with biological macromolecules, potentially leading to modulation of enzymatic activities.

- Inhibition of Folate Uptake : Similar compounds have shown the ability to inhibit folate uptake in bacterial systems, which may suggest a pathway for antimicrobial activity against Gram-positive pathogens .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:

| Compound Name | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (HepG2) | 5.0 | |

| Compound B | Antimicrobial (S. aureus) | 3.9 | |

| This compound | Potential anticancer activity | TBD |

The anticancer potential is particularly relevant in the context of human liver cancer cells (HepG2), where similar compounds have demonstrated cytotoxic effects.

Anti-inflammatory and Analgesic Effects

Compounds containing morpholine rings are often associated with enhanced anti-inflammatory and analgesic effects. Studies suggest that this compound may exhibit these properties through inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Study on Folate Uptake Inhibition :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Chemistry

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances its reactivity and allows for diverse chemical transformations. The compound is often used in the development of new materials with specific properties due to its chemical stability and functional versatility.

Biology

In biological research, this compound acts as a building block for the synthesis of biologically active molecules. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological applications.

Medicine

One of the most significant applications of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is in medicinal chemistry. It is a key intermediate in the synthesis of pharmaceuticals such as bicalutamide, an antiandrogen used for prostate cancer treatment. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties due to their ability to inhibit critical enzymes involved in cancer cell proliferation .

Case Study 1: Anticancer Activity

A study exploring the synthesis of bicalutamide highlighted the role of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride as a precursor. The compound's ability to inhibit androgen receptors has been linked to its structural properties that allow for effective binding and inhibition of cancer cell growth pathways.

Case Study 2: Development of New Drugs

Research has shown that the incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological profiles. The compound has been investigated for its potential to improve the efficacy and safety profiles of new therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related morpholine-containing derivatives:

Key Observations:

- The morpholine group further aids in solubility and may participate in crystal packing via N/O acceptor interactions .

- 3-(Morpholin-4-ylmethyl)aniline : Lacks sulfone groups but features an aniline moiety, enabling hydrogen-bond donation. This makes it more reactive in coupling reactions but less stable in oxidative conditions compared to the target compound .

- Patent Compound: Incorporates a dihydroisoquinoline core and chlorophenyl group, suggesting enhanced bioactivity and structural complexity. Its higher molecular weight and multiple hydrogen-bonding sites likely influence pharmacokinetics .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic software such as SHELXL and ORTEP-3 (–3) is critical for resolving the solid-state structures of these compounds. For example:

- These patterns differ from the amine-driven D₁¹(2) motifs in 3-(morpholin-4-ylmethyl)aniline .

- The patent compound’s carbonyl and amine groups likely create a mixed donor-acceptor network, stabilizing its crystal lattice for pharmaceutical formulation .

Physicochemical and Pharmacological Properties

- Solubility: The target compound’s sulfone and morpholine groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to non-sulfonated benzothiophenes. In contrast, the patent compound’s chlorophenyl group may reduce aqueous solubility .

- Stability : Sulfones are generally more oxidation-resistant than sulfides or sulfoxides, making the target compound a stable intermediate. The ester group may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid .

- Bioactivity: Morpholine derivatives often exhibit kinase inhibition or receptor modulation.

Preparation Methods

Electrophilic Sulfur-Mediated Cyclization

A pivotal advancement in benzothiophene synthesis involves electrophilic sulfur reagents. Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) enables cyclization of o-alkynyl thioanisoles under mild conditions. For example, treatment of 2-(phenylethynyl)thioanisole with 2 in dichloromethane at 25°C yields 3-(methylthio)benzo[b]thiophene within 2 hours (89% yield). This method avoids toxic reagents like hydrogen sulfide and operates at ambient temperatures, making it industrially scalable.

Key advantages include:

Diazotization-Sulfonation Approach

An alternative route begins with methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1 ). Diazotization using sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium intermediate, which reacts with sulfur dioxide in acetic acid to form methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ). This intermediate is critical for introducing the sulfonyl moiety required for subsequent morpholine functionalization.

Sulfur Oxidation to 1,1-Dioxide

The 1,1-dioxide functionality is introduced via oxidation of the benzothiophene sulfur atoms. Oxone® (potassium peroxymonosulfate) proves most effective for this transformation.

Optimization of Oxidation Conditions

In a representative procedure, 2,3-dihydrothieno[2,3-b]thiophene (44 g, 0.31 mol) is treated with Oxone® (570 g, 0.92 mol) in methanol/water (1:2 v/v) at room temperature. After 1.5 hours, extraction with ethyl acetate followed by solvent removal yields the 1,1-dioxide derivative as a crystalline solid (92% purity by HPLC). Critical parameters include:

- Solvent system : Methanol/water mixtures prevent overoxidation while maintaining reagent solubility.

- Stoichiometry : A 3:1 Oxone®-to-substrate ratio ensures complete conversion without generating sulfonic acid byproducts.

Morpholine Functionalization

Introducing the morpholine moiety occurs via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2 ) reacts with morpholine in dimethylformamide (DMF) at 60°C. After 1 hour, aqueous workup yields methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate (4 ) in 72% yield. Ethyl esterification is subsequently achieved through transesterification with ethanol in the presence of sulfuric acid (82% yield).

Buchwald-Hartwig Amination

For substrates lacking direct leaving groups, palladium-catalyzed coupling enables morpholine introduction. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 110°C, aryl bromides couple with morpholine to afford target compounds in 65–78% yields. This method is particularly valuable for synthesizing analogs with sterically hindered substituents.

Final Esterification and Purification

The ethyl ester group is installed either early in the synthesis (via esterification of carboxylic acid intermediates) or late-stage through alcoholysis.

Direct Ester Synthesis

In one protocol, 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylic acid is refluxed with excess ethanol and concentrated sulfuric acid (5 mol%) for 12 hours. Distillation under reduced pressure removes unreacted ethanol, and the crude product is recrystallized from ethyl acetate/hexane (1:3) to give the ethyl ester in 85% purity.

Chromatographic Purification

Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (20% → 60% ethyl acetate). Analytes are characterized by:

- 1H NMR : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 3.20–3.25 (m, 4H, morpholine CH2), 3.70–3.75 (m, 4H, morpholine CH2), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 7.45–7.60 (m, 3H, aromatic), 8.10–8.15 (m, 1H, aromatic).

- LC-MS : m/z 338.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Q & A

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Software/Tool |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| R-factor | <0.05 | WinGX |

| Hydrogen bonding motifs | R₂²(8), C–H···π | Mercury |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 12.3 | 0.45 |

| 4-Chloro analog | 5.8 | 0.32 |

| Carboxylic acid derivative | 18.9 | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.